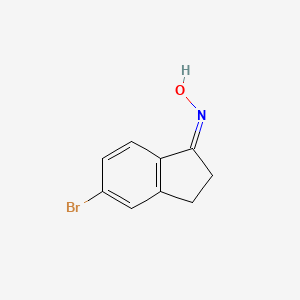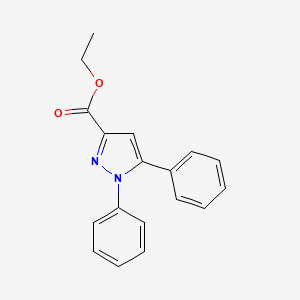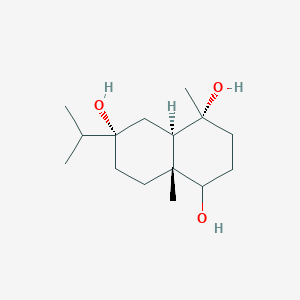
2-Hydroxy-5-phenylazobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-5-phenylazobenzaldehyde is a useful research compound. Its molecular formula is C13H10N2O2 and its molecular weight is 226.23. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pheromone Synthesis : 2-Hydroxy-6-methylbenzaldehyde, a compound similar to 2-Hydroxy-5-phenylazobenzaldehyde, is used in the synthesis of alarm and sex pheromones for astigmatid mites (Noguchi et al., 1997).
Fluorogenic Reagent : 1,2-Diamino-4,5-ethylenedioxybenzene, which reacts with aromatic aldehydes like this compound, serves as a sensitive fluorogenic reagent for their detection (Chao et al., 1988).
Polymer Synthesis : 2-Hydroxy-4-methylbenzaldehyde, a structurally related compound, is used in the synthesis of oligo- and poly(1,4-phenyleneethylene)s, which have applications in materials science (Meier et al., 1994).
Electrode Modification : 2-Hydroxybenzaldehyde derivatives are explored for modifying electrodes, which has implications in analytical chemistry and sensor technology (Kiss et al., 2022).
Catalytic Activities : Films derived from dihydroxybenzaldehyde isomers, which are structurally related to this compound, show catalytic activities, particularly in the electrooxidation of NADH (Pariente et al., 1996).
Biomedical Applications : Compounds synthesized from 3-methylbenzaldehyde, which have similar structural motifs to this compound, show promise in biomedical applications, particularly in regulating inflammatory diseases (Ryzhkova et al., 2020).
Antibacterial Activity : A study revealed that 2-Hydroxy-5-phenylbenzaldehyde derivatives possess potential antibacterial properties, particularly against specific bacterial strains (Junne et al., 2012).
Metal Complex Synthesis : Schiff base compounds derived from 2-hydroxybenzaldehyde, which is structurally related to this compound, have been synthesized and coordinated to various metal ions, showing significant biological properties (Sumrra et al., 2018).
Mécanisme D'action
Target of Action
It has been found to exhibit antimicrobial activity , suggesting that its targets may be microbial cells or specific proteins within these cells.
Mode of Action
This disruption causes leakage of intracellular contents, including phosphate ions, into the extracellular environment .
Biochemical Pathways
The compound’s ability to disrupt bacterial cell membranes suggests that it may interfere with pathways related to cell wall synthesis and maintenance .
Pharmacokinetics
The compound’s molecular weight of 226.23 Da suggests that it may have good bioavailability, as compounds under 500 Da are generally well-absorbed .
Result of Action
The primary result of 2-Hydroxy-5-phenylazobenzaldehyde’s action is the disruption of bacterial cell membranes, leading to cell death . This makes it a potential candidate for the development of new antimicrobial agents.
Analyse Biochimique
Biochemical Properties
2-Hydroxy-5-phenylazobenzaldehyde plays a significant role in biochemical reactions, particularly in the context of redox reactions. It has been observed to interact with enzymes such as superoxide dismutases and glutathione reductase, which are crucial for maintaining cellular redox homeostasis . The compound’s ability to disrupt these antioxidation systems makes it a potent agent in biochemical studies focused on oxidative stress and redox biology.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell function by disrupting cellular antioxidation mechanisms, leading to oxidative stress . This disruption can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, in fungal cells, the compound has demonstrated antifungal activity by targeting cellular antioxidation components, thereby inhibiting fungal growth .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a redox-active compound, participating in redox cycling that generates reactive oxygen species (ROS). These ROS can then interact with and inhibit enzymes like superoxide dismutases and glutathione reductase, leading to oxidative stress . Additionally, the compound’s structure allows it to form hydrazones and oximes, which further contribute to its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may diminish over extended periods due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained oxidative stress and potential cellular damage .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects by modulating redox homeostasis. At higher doses, it can induce toxic or adverse effects, including significant oxidative stress and cellular damage . Threshold effects have been observed, where the compound’s impact shifts from protective to harmful based on the dosage administered.
Metabolic Pathways
This compound is involved in metabolic pathways related to redox biology. It interacts with enzymes such as superoxide dismutases and glutathione reductase, influencing metabolic flux and metabolite levels . The compound’s redox activity plays a crucial role in its metabolic interactions, affecting the overall cellular redox state and metabolic processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in various cellular compartments . The compound’s distribution is critical for its biochemical activity, as it needs to reach specific cellular sites to exert its effects.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within the cell determines its interactions with biomolecules and its overall biochemical impact.
Propriétés
IUPAC Name |
2-hydroxy-5-phenyldiazenylbenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2/c16-9-10-8-12(6-7-13(10)17)15-14-11-4-2-1-3-5-11/h1-9,17H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPVBLJIHHYLHOE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)O)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the significance of the reaction between 2-hydroxy-5-phenylazobenzaldehyde and aniline?
A1: The reaction between this compound and aniline yields the azo-azomethine dye 4-((E)-phenyldiazenyl)-2-((E)-(phenylimino)methyl)phenol (dmpH). [, ] This dye acts as a bidentate ligand, meaning it can bind to a metal ion through two donor atoms. This characteristic is essential for forming metal complexes with potential applications in various fields.
Q2: How does the structure of the synthesized metal complexes contribute to their potential antimicrobial activity?
A2: Research indicates that the metal complexes formed with dmpH, specifically (M(dmp)Cl(H2O)) where M = Ni(II), Cu(II), and Co(II), exhibit antimicrobial activity. [] These complexes are formed through the coordination of nitrogen and oxygen atoms from the dmpH ligand to the metal ion. While the exact mechanism of action remains to be fully elucidated, the observed antimicrobial activity is likely attributed to the complex's structure and its ability to interact with bacterial or fungal targets. Interestingly, the nickel complex (Ni(dmp)Cl(H2O)) showed particularly promising broad-spectrum activity against a variety of bacteria and fungi tested. [] Further research is needed to explore the structure-activity relationships and optimize these complexes for potential therapeutic applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![L-Lysine, N6-[(phenylMethoxy)carbonyl]-, 1,1-diMethylethyl ester, Mono(4-Methylbenzenesulfonate)](/img/no-structure.png)




